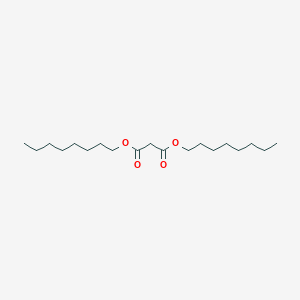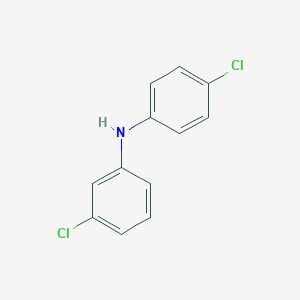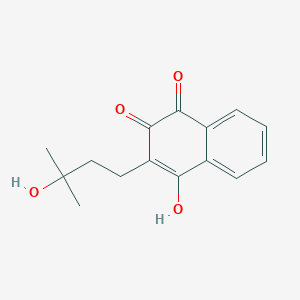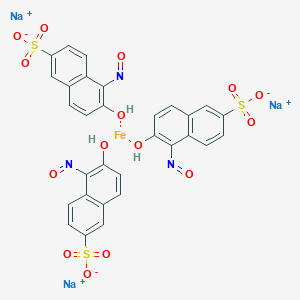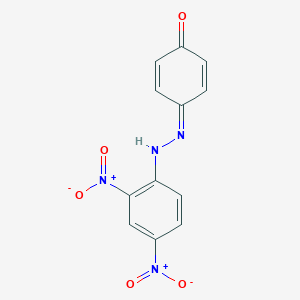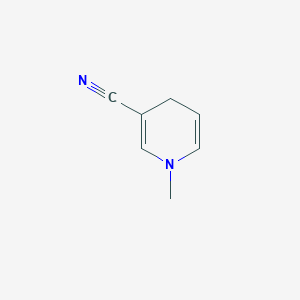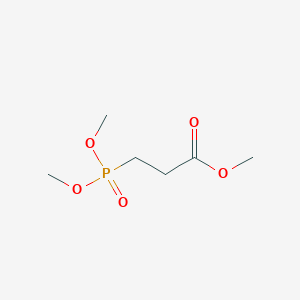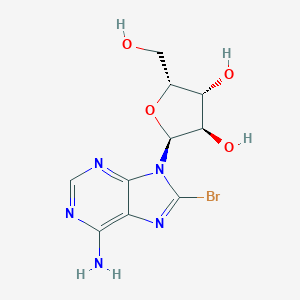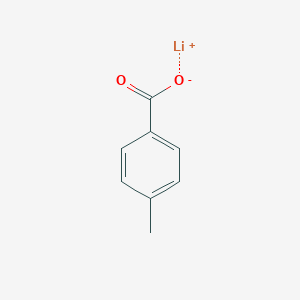
Lithium p-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium p-toluate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and ether. Lithium p-toluate has a wide range of applications in biochemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Lithium p-toluate is not fully understood. However, it is believed to act as a Lewis acid catalyst by coordinating with the carbonyl group of the substrate. This coordination activates the carbonyl group and increases its reactivity towards nucleophiles.
Biochemische Und Physiologische Effekte
Lithium p-toluate has no known biochemical or physiological effects. It is not used as a drug or medication, and there is no information available on its toxicity or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Lithium p-toluate in lab experiments is its high solubility in organic solvents. This makes it easy to handle and dissolve in reaction mixtures. Another advantage is its low cost and availability.
One limitation of using Lithium p-toluate is its limited stability in air and moisture. It can decompose or hydrolyze in the presence of water or air, which can affect the outcome of the reaction. Another limitation is its limited application in aqueous reactions due to its insolubility in water.
Zukünftige Richtungen
There are several future directions for the use of Lithium p-toluate in scientific research. One direction is the development of new synthetic methods using Lithium p-toluate as a catalyst. Another direction is the application of Lithium p-toluate in the synthesis of novel materials with unique properties. Additionally, there is potential for the use of Lithium p-toluate in the development of new pharmaceuticals and agrochemicals.
In conclusion, Lithium p-toluate is a versatile chemical compound with a wide range of applications in scientific research. Its use as a catalyst in organic synthesis reactions and as a reagent in material science has been well established. Further research is needed to explore its potential in other areas of scientific research.
Synthesemethoden
Lithium p-toluate can be synthesized by reacting p-toluic acid with lithium hydroxide. The reaction takes place in an organic solvent such as tetrahydrofuran or diethyl ether. The resulting product is a white crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Lithium p-toluate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and aldol condensation. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
16090-05-4 |
|---|---|
Produktname |
Lithium p-toluate |
Molekularformel |
C8H7LiO2 |
Molekulargewicht |
142.1 g/mol |
IUPAC-Name |
lithium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
SWMADUDQOSXKBZ-UHFFFAOYSA-M |
Isomerische SMILES |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
SMILES |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
Kanonische SMILES |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
Andere CAS-Nummern |
16090-05-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



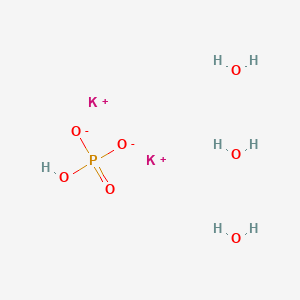
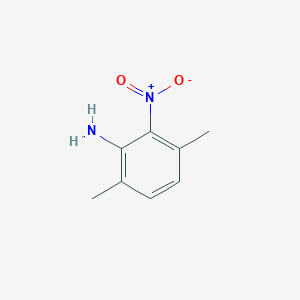
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
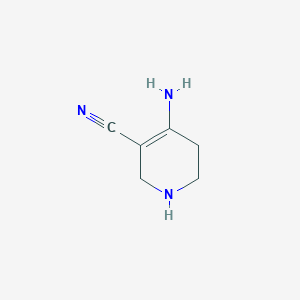
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

